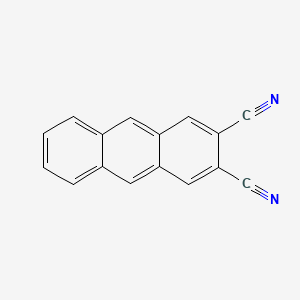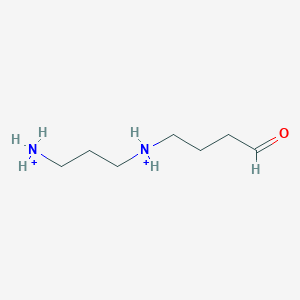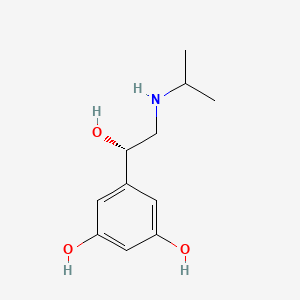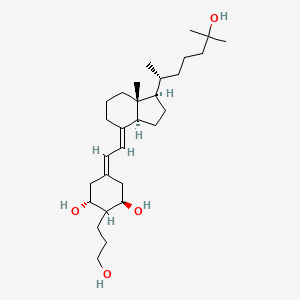
Anthracene-2,3-dicarbonitrile
Übersicht
Beschreibung
Anthracene-2,3-dicarbonitrile is a chemical compound with the formula C16H8N2. It has a molecular weight of 228.2481 . Anthracene derivatives are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion .
Synthesis Analysis
The synthesis of anthracene derivatives remains challenging, but some important preparative methods have been reported . For instance, a derivative of naphthalene (6,7-dihydroxynaphthalene-2,3-dicarbonitrile) has been investigated in the parallel displacement (PD) orientation .Molecular Structure Analysis
Anthracene derivatives are an interesting class of compounds. Modifications in the anthracene ring produce different compounds with different properties . Structural analysis of anthracene derivatives with modifications in position 9,10 of the aromatic ring is necessary to obtain information about its properties .Physical And Chemical Properties Analysis
Anthracene derivatives possess interesting photochemical and photophysical properties . They exhibit multi-stimuli responsiveness due to high p-congestion . For example, photoirradiation on the anthracene dimer affords its photoisomer having C-C bonds that are longer than 1.65, which can undergo thermal reversion under gentle heating .Wissenschaftliche Forschungsanwendungen
Photophysical and Photochemical Properties Anthracene and its derivatives, including anthracene-2,3-dicarbonitrile, are known for their versatile photophysical and photochemical properties. These properties make them useful in various applications such as energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, and electron acceptor or donor chromophores in artificial photosynthesis. They are also utilized in photochromic substrates for 3D memory materials due to their ability to photodimerize under UV irradiation, which significantly changes their physical properties (Bouas-Laurent, Castellan, Desvergne, & Lapouyade, 2000).
Electrochemical Applications Anthracene derivatives are involved in various electrochemical applications. For instance, the electrochemical oxidation of anthracene in acetonitrile at different temperatures has been explored. This study is significant in understanding the electrochemical behavior of anthracene derivatives, including anthracene-2,3-dicarbonitrile, under varying conditions (Paddon, Banks, Davies, & Compton, 2006).
Photocatalysis Anthracene derivatives, such as anthracene-2,3-dicarbonitrile, are also utilized in photocatalysis. For example, their use in the photocatalytic oxygenation of compounds in the presence of dioxygen has been studied, demonstrating their potential in environmental applications and synthetic chemistry (Kotani, Ohkubo, & Fukuzumi, 2004).
Materials Science In materials science, anthracene derivatives are used for their unique properties derived from their linearly fused benzene ring structure. These properties are crucial in the development of advanced materials, such as polymers, where anthracene's luminescence, energy, and charge transfer capabilities, as well as its photo- and thermoreversible dimerization properties, are exploited (Damme & De Prez, 2018).
Environmental Applications Anthracene derivatives are also significant in environmental applications. Their degradation by marine bacteria, such as Sphingomonas sp., has been studied, showing the potential of these compounds in bioremediation and environmental cleanup (Al Farraj, Alkufeidy, Alkubaisi, & Alshammari, 2021).
Wirkmechanismus
Safety and Hazards
While specific safety and hazard information for Anthracene-2,3-dicarbonitrile is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation, and not getting the compound in eyes, on skin, or on clothing .
Zukünftige Richtungen
Anthracene-based compounds have attracted many researchers to synthesize and design different derivatives to modify and improve their photophysical properties . Covalent triazine frameworks (CTFs), as a burgeoning type of porous organic material, have attracted increasing attention in a lot of research fields, including gas separation, heterogeneous catalysis, etc .
Eigenschaften
IUPAC Name |
anthracene-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2/c17-9-15-7-13-5-11-3-1-2-4-12(11)6-14(13)8-16(15)10-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOLIEFMOFUAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648831 | |
| Record name | Anthracene-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracene-2,3-dicarbonitrile | |
CAS RN |
40723-91-9 | |
| Record name | Anthracene-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1263124.png)








![(4R,5S,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1263139.png)


![4-[Oxo-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1263144.png)
